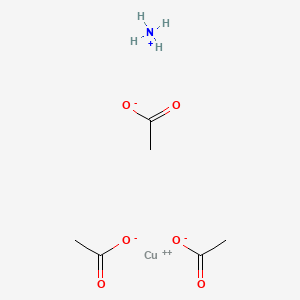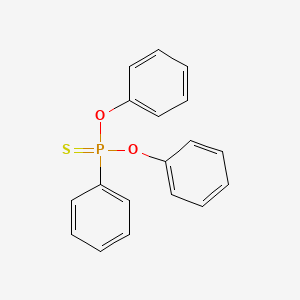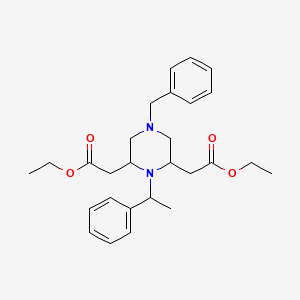
Acetic acid,ammonium copper salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of acetic acid, ammonium copper salt typically involves the reaction of copper salts with ammonium acetate in an aqueous solution. One common method is to dissolve copper(II) acetate in water and then add ammonium hydroxide to the solution. The reaction proceeds as follows:
[ \text{Cu(CH}_3\text{COO)}_2 + 2 \text{NH}_4\text{OH} \rightarrow \text{Cu(NH}_4\text{)}_2(\text{CH}_3\text{COO)}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of acetic acid, ammonium copper salt can be scaled up by using larger reactors and more controlled conditions. The process involves careful monitoring of temperature, pH, and concentration to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, ammonium copper salt undergoes various chemical reactions, including:
Oxidation: The copper ion in the compound can undergo oxidation reactions, forming copper(III) species under certain conditions.
Reduction: The compound can be reduced to form copper(I) species.
Substitution: The acetate and ammonium ions can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Substitution: Ligands such as ethylenediamine or other amines can be used in substitution reactions.
Major Products Formed
Oxidation: Copper(III) complexes.
Reduction: Copper(I) complexes.
Substitution: Various copper-ligand complexes depending on the substituent used.
Applications De Recherche Scientifique
Acetic acid, ammonium copper salt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry.
Biology: Employed in studies involving copper metabolism and enzyme activity.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the production of high-quality graphene and as a precursor for other copper-based materials
Mécanisme D'action
The mechanism of action of acetic acid, ammonium copper salt involves its ability to interact with various molecular targets:
Molecular Targets: Copper ions can bind to proteins and enzymes, affecting their activity.
Pathways Involved: The compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) acetate: Similar in structure but lacks the ammonium ion.
Ammonium acetate: Contains ammonium but lacks the copper ion.
Copper(II) sulfate: Another copper salt with different anions.
Uniqueness
Acetic acid, ammonium copper salt is unique due to the presence of both ammonium and copper ions, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propriétés
Formule moléculaire |
C6H13CuNO6 |
|---|---|
Poids moléculaire |
258.72 g/mol |
Nom IUPAC |
azanium;copper;triacetate |
InChI |
InChI=1S/3C2H4O2.Cu.H3N/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H3/q;;;+2;/p-2 |
Clé InChI |
TYFZEZROZITSNY-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[NH4+].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12838004.png)
![6-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12838007.png)




![2-(Benzo[d][1,3]dioxol-5-yl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12838052.png)

![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12838068.png)

